4,5-Dihydro-6H-cyclopenta[b]furan-6-one
Description
Overview of Fused Heterocyclic Systems and their Significance in Organic Chemistry
Fused heterocyclic systems are complex molecular structures composed of two or more rings, where at least one ring contains an atom other than carbon—a heteroatom—and shares at least one common side with another ring. fiveable.meairo.co.in Common heteroatoms include nitrogen, oxygen, and sulfur. The fusion of these rings results in rigid, planar structures with unique electronic and chemical properties that differ significantly from their non-fused counterparts. ias.ac.in
The significance of fused heterocyclic systems in organic chemistry is multifaceted. They are integral to the structure of numerous natural products and are considered "privileged structures" in medicinal chemistry. fiveable.menih.gov This is because their defined three-dimensional shapes can facilitate specific interactions with biological targets, such as enzymes and receptors, making them valuable frameworks for the design of new pharmaceuticals. fiveable.meias.ac.in Many established drugs for a wide range of diseases, including cancer and infectious diseases, are based on fused heterocyclic scaffolds. airo.co.in Furthermore, these systems are crucial in the development of functional materials like organic semiconductors and catalysts due to their distinct electronic and optical properties. ias.ac.in The development of novel and efficient synthetic methodologies for creating these complex molecules remains an active and important area of research. airo.co.in
The Cyclopenta[b]furan Scaffold: Structural Features and Research Relevance
The cyclopenta[b]furan scaffold is a bicyclic system where a five-membered cyclopentane (B165970) ring is fused to a five-membered furan (B31954) ring. The specific compound of interest, 4,5-Dihydro-6H-cyclopenta[b]furan-6-one , is a derivative of this scaffold.
Structural Features:
The core structure of cyclopenta[b]furan consists of a furan ring, which is an aromatic five-membered ring containing one oxygen atom, fused to a cyclopentane ring. This fusion imparts a significant degree of rigidity to the molecule. The presence of the oxygen heteroatom and the planarity of the furan ring influence the electron distribution and reactivity of the entire scaffold. ijabbr.com In the case of 4,5-Dihydro-6H-cyclopenta[b]furan-6-one , the cyclopentane ring is partially saturated and contains a ketone functional group at the 6-position.
Below are the key properties of the specific compound:
| Property | Value | Source |
| CAS Number | 1445980-43-7 | angelpharmatech.com |
| Molecular Formula | C₇H₆O₂ | angelpharmatech.com |
| Molecular Weight | 122.12 g/mol | angelpharmatech.com |
Research Relevance:
The cyclopenta[b]furan scaffold is a key structural motif in a variety of natural products and biologically active molecules. researchgate.netnih.gov For instance, certain cyclopenta[b]benzofuran derivatives, which are structurally related, have been isolated from plants of the genus Aglaia and have shown cytotoxic activity against cancer cell lines. nih.govrsc.org
The broader class of furan-containing compounds exhibits a wide range of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties. ijabbr.comutripoli.edu.ly This makes the furan nucleus a valuable starting point for the development of new therapeutic agents. ijabbr.com Specifically, derivatives of the cyclopenta[b]furan scaffold have been investigated as inhibitors of the C-C chemokine receptor 2 (CCR2), which is a target for the treatment of type II diabetes and other inflammatory diseases. nih.gov
The synthesis of the cyclopenta[b]furan ring system is an area of active research, with various strategies being developed. These include intramolecular cyclization reactions and cycloaddition processes. researchgate.netrsc.orgresearchgate.net The construction of this fused ring system is of interest to synthetic chemists as it provides access to a range of potentially bioactive molecules. researchgate.net
Properties
Molecular Formula |
C7H6O2 |
|---|---|
Molecular Weight |
122.12 g/mol |
IUPAC Name |
4,5-dihydrocyclopenta[b]furan-6-one |
InChI |
InChI=1S/C7H6O2/c8-6-2-1-5-3-4-9-7(5)6/h3-4H,1-2H2 |
InChI Key |
OKFKMPDLRMGGTO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C1C=CO2 |
Origin of Product |
United States |
Synthetic Methodologies for 4,5 Dihydro 6h Cyclopenta B Furan 6 One and Its Derivatives
Photochemical Approaches to 4,5-Dihydro-6H-cyclopenta[b]furan-6-one Derivatives
Photochemical methods offer a unique avenue for the synthesis of complex molecular architectures, including derivatives of 4,5-Dihydro-6H-cyclopenta[b]furan-6-one. These reactions utilize light energy to induce specific transformations, often proceeding through highly reactive intermediates.
UV-Mediated Cyclization Reactions
A novel ultraviolet (UV)-mediated approach has been developed for synthesizing 3a,6a-dihydroxy-4-methyl-2,3,3a,6a-tetrahydro-6H-cyclopenta[b]furan-6-one derivatives. researchgate.net This method starts from readily available substituted allomaltols that contain a 2-aryl-2-hydroxyethyl fragment. researchgate.net The core of this synthetic strategy is a photochemical transformation that involves the contraction of a 3-hydroxy-4-pyranone ring system. researchgate.net This process demonstrates that a hydroxyl group located in the side chain can be effectively used to achieve the final cyclization step, reacting with a transient α-hydroxy-1,2-diketone fragment generated under UV irradiation. researchgate.net
Excited State Intramolecular Proton Transfer (ESIPT)-Promoted Transformations
The key mechanistic step in the aforementioned photochemical synthesis is an Excited State Intramolecular Proton Transfer (ESIPT). researchgate.net ESIPT is a process where a molecule, after absorbing light, undergoes an internal proton transfer in its excited state, leading to the formation of a tautomer. wikipedia.org This phenomenon is often characterized by a significant difference between the absorption and emission wavelengths, known as a large Stokes shift. wikipedia.org In the synthesis of tetrahydro-6H-cyclopenta[b]furan-6-one derivatives, the UV irradiation of the starting allomaltol derivative promotes an ESIPT, which facilitates the contraction of the 3-hydroxy-4-pyranone moiety. researchgate.net This transformation is crucial as it generates the necessary intermediate for the subsequent cyclization. researchgate.net The design of molecules that undergo ESIPT is a significant area of research, with applications in developing fluorophores and functional materials. rsc.org
Intramolecular Trapping of Photogenerated Intermediates
Following the ESIPT-promoted ring contraction, a highly reactive α-hydroxy-1,2-diketone intermediate is formed. researchgate.net The successful synthesis of the target cyclopenta[b]furan-6-one structure hinges on the efficient intramolecular trapping of this transient species. researchgate.net In the developed method, the hydroxyl group present in the side chain of the allomaltol precursor acts as the internal nucleophile. researchgate.net It attacks the photogenerated diketone, leading to the formation of the five-membered furan (B31954) ring fused to the cyclopentanone (B42830) ring, thus completing the synthesis of the bicyclic system. researchgate.net This strategy highlights the utility of harnessing unstable photogenerated intermediates to construct complex molecular frameworks. researchgate.net
| Starting Material Class | Key Process | Intermediate | Product Class | Reference |
|---|---|---|---|---|
| Substituted allomaltols with a 2-aryl-2-hydroxyethyl fragment | UV-mediated, ESIPT-promoted ring contraction | α-hydroxy-1,2-diketone | 3a,6a-dihydroxy-4-methyl-2,3,3a,6a-tetrahydro-6H-cyclopenta[b]furan-6-one derivatives | researchgate.net |
Transition Metal-Catalyzed Syntheses of Fused Furan Systems Related to 4,5-Dihydro-6H-cyclopenta[b]furan-6-one
Transition metal catalysis provides a powerful and versatile toolkit for the construction of heterocyclic compounds, including fused furan systems analogous to the target molecule. Catalysts based on palladium and rhodium are particularly effective in promoting annulation and cyclization reactions.
Palladium-Catalyzed Annulation and Cyclization Reactions
Palladium catalysts are well-established for their ability to mediate the formation of carbon-carbon and carbon-heteroatom bonds, making them highly suitable for synthesizing furan derivatives. One effective method involves the palladium-catalyzed C–H activation, followed by alkene insertion and annulation. rsc.orgresearchgate.net This approach can be used to synthesize furans from starting materials like cyclic 1,3-diketones and various alkenes, demonstrating good functional group tolerance and selectivity. rsc.orgresearchgate.net
Another strategy employs palladium-catalyzed heterocyclization-coupling sequences. Starting from buta-1,2,3-trienyl carbinols and electron-deficient alkenes, this method yields polysubstituted furans. nih.gov The reaction typically proceeds through a Heck-type pathway to form 3-vinylfurans. nih.gov Additionally, palladium(II)-catalyzed oxidative cyclization of furan-ynes has been reported to produce polyfunctionalized spiro-dihydrofurans. semanticscholar.org The synthesis of substituted furans can also be achieved through the palladium-catalyzed cyclization of acetylenic ketones. acs.org
| Reaction Type | Starting Materials | Catalyst Example | Product Type | Reference |
|---|---|---|---|---|
| C–H Activation/Annulation | Cyclic 1,3-diketones and alkenes | PdCl₂(CH₃CN)₂ | Fused furans | rsc.orgresearchgate.net |
| Cyclization/Heck-type Coupling | Buta-1,2,3-trienyl carbinols and electron-deficient alkenes | Palladium-based | Polysubstituted 3-vinylfurans | nih.gov |
| Oxidative Cyclization | Furan-ynes | Palladium(II) | Spiro-dihydrofurans | semanticscholar.org |
| Cyclization | Acetylenic ketones | Palladium-based | Substituted furans | acs.org |
Rhodium-Catalyzed Annulation Reactions
Rhodium catalysts are also instrumental in the synthesis of fused furan systems through various annulation reactions. A notable example is the Rh(I)-catalyzed [4+2]-annulation of furan-fused cyclobutanones with alkynes. rsc.orgnih.gov This reaction provides an efficient route to fully-substituted furan-fused motifs under mild conditions. rsc.org
Furthermore, a rhodium(I)-catalyzed cascade annulation of 1,n-diynyl nitrones has been developed to assemble fully substituted furans that are fused to 5-8 membered rings. acs.org Rhodium-catalyzed reactions can also proceed via a [3+2] annulation mechanism. For instance, the reaction of rhodium-stabilized imino-carbenes with furans initiates a [3+2] annulation to form bicyclic intermediates, which can then be transformed into other heterocyclic systems. nih.govemory.edu
| Reaction Type | Starting Materials | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| [4+2]-Annulation | Furan-fused cyclobutanones and alkynes | Rh(I) complex | Fully-substituted furan-fused systems | rsc.orgnih.gov |
| Cascade Annulation | 1,n-Diynyl nitrones | Rh(I) complex | 3,4-Fused fully substituted furans | acs.org |
| [3+2] Annulation | Furans and rhodium-stabilized imino-carbenes | Rhodium-based | Bicyclic hemiaminals (intermediates) | nih.govemory.edu |
Other Transition Metal Catalyses (Ru, Fe, Cu, Mn)
Beyond the more common palladium and gold catalysis, other transition metals such as ruthenium, iron, copper, and manganese have proven effective in the synthesis of cyclopenta[b]furan scaffolds and related furan derivatives.
Ruthenium (Ru): Ruthenium catalysts are particularly effective in oxidative cyclization reactions. For instance, the Ru-mediated oxidative cyclization of 1,5-dienes serves as a practical method for creating substituted tetrahydrofuran-diols, which are core structures in many natural products. nih.govscispace.com This transformation can be catalyzed by species like ruthenium tetroxide (RuO₄), often generated in situ from RuCl₃. The reaction is believed to proceed through the formation of a Ru(VI) glycolate, followed by an intramolecular cyclization. nih.gov A notable development in this area is the use of a co-oxidant, which has been shown to play a crucial role in the cyclization step and the subsequent release of the tetrahydrofuran-diol product. nih.govbeilstein-journals.org A novel ruthenium-catalyzed [2+2+1] transfer oxygenative cyclization of α,ω-diynes with DMSO as the oxygen source has also been developed, affording bicyclic furans through a proposed ruthenacyclopentatriene intermediate. nih.gov
Iron (Fe): As an abundant and non-precious metal, iron has garnered significant interest in catalysis. Iron(III)-catalyzed processes have been developed for the one-pot synthesis of benzo[b]furans, a related fused furan system. This typically involves a regioselective halogenation of an aryl ketone followed by an intramolecular O-arylation. nih.govacs.org While iron can catalyze both steps, it has been found that using iron(III) for the initial halogenation and trace amounts of copper for the subsequent cyclization can be highly effective. nih.govacs.org Furthermore, iron-catalyzed domino reactions of electron-deficient alkynes and 2-yn-1-ols provide a pathway to α-carbonyl furan derivatives. acs.orgacs.org Iron(II) acetate (B1210297) has also been used to catalyze the cross-dehydrogenative coupling of carbonyl methylenes with internal olefins to produce tetrasubstituted furans. nih.gov
Copper (Cu): Copper catalysis is widely employed for C-O bond formation, a key step in furan ring synthesis. One-pot procedures for synthesizing benzo[b]furans often utilize copper-catalyzed intramolecular O-arylation of 1-(2-haloaryl)ketones. nih.govacs.org This method is advantageous due to the low cost and low toxicity of copper catalysts compared to precious metals. Efficient protocols have been developed using low catalyst loadings of CuCl for the intramolecular O-arylation of 2-(2-bromobenzyl)cyclohexane-1,3-diones, leading to tetrahydro-1H-xanthen-1-ones, which feature a related oxygen-containing heterocyclic system. acs.org Copper-catalyzed systems are also effective for the synthesis of benzoxazoles from o-halobenzanilides in environmentally benign solvents like water. nih.gov
Manganese (Mn): Manganese catalysts have been utilized in oxidation reactions that can be applied to the synthesis of the cyclopentanone portion of the target molecule. A significant application is the direct oxidation of 2,3-cyclopentenopyridine analogues to produce 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues, which are structurally very similar to the target compound. nih.gov This reaction uses Mn(OTf)₂ as a catalyst with an oxidant in water at room temperature. nih.gov Manganese oxides have also been studied for the oxidation of cyclopentene. osti.gov Additionally, manganese complexes are effective in catalyzing cascade reactions, such as the coupling of cyclopropyl (B3062369) methanol (B129727) with methyl ketones to form acyl cyclopentenes, demonstrating their utility in constructing the five-membered ring. nih.govnih.govresearchgate.net
Table 1: Examples of Transition Metal-Catalyzed Syntheses of Furan Scaffolds
| Catalyst | Substrate Type | Product Type | Key Transformation | Reference(s) |
|---|---|---|---|---|
| RuCl₃/NaIO₄ | 1,5-Dienes | Tetrahydrofuran-diols | Oxidative Cyclization | nih.govbeilstein-journals.org |
| [CpRu(AN)₃]PF₆ | α,ω-Diynes | Bicyclic Furans | [2+2+1] Oxygenative Cyclization | nih.gov |
| FeCl₃ | 1-Aryl-ketones | Benzo[b]furans | Iodination/Intramolecular O-arylation | nih.govacs.org |
| Fe(ClO₄)₃ | Electron-deficient alkynes & 2-yn-1-ols | α-Carbonyl Furans | Domino Cyclization | acs.orgacs.org |
| CuI | 1-(2-Iodoaryl)ketones | Benzo[b]furans | Intramolecular O-Arylation | nih.govacs.org |
| Mn(OTf)₂ | 2,3-Cyclopentenopyridines | Cyclopenta[b]pyridin-5-ones | CH₂ Oxidation | nih.gov |
Base-Mediated and Organocatalytic Synthetic Strategies
Base-Induced Cyclization and Rearrangement Pathways
The synthesis of the cyclopenta[b]furan-6-one core can be achieved without the use of transition metals, relying instead on base-mediated cyclization reactions. A prominent strategy involves the intramolecular cyclization of 2-ynylphenols to form benzo[b]furans. nih.govrsc.org This reaction can be effectively promoted by inorganic bases such as cesium carbonate (Cs₂CO₃) under mild conditions, offering an efficient and metal-free alternative to traditional catalytic methods. nih.govrsc.orgresearchgate.net The basic conditions facilitate the deprotonation of the phenolic hydroxyl group, which then attacks the alkyne in a 5-endo-dig cyclization to form the furan ring. This approach demonstrates high functional group tolerance and can be scaled up effectively. nih.govresearchgate.net Similarly, potassium t-butoxide has been used to promote the intramolecular cyclization of o-bromobenzylketones to afford substituted benzofurans. researchgate.net
Organocatalytic Approaches
Organocatalysis has emerged as a powerful tool in organic synthesis, providing access to complex molecules through environmentally friendly and metal-free pathways. A notable example is the multicomponent domino synthesis of cyclopenta[b]furan-2-ones. conicet.gov.arconicet.gov.arnih.govacs.orgacs.org This stereoselective reaction involves the condensation of Meldrum's acid, a conjugated dienal, and an alcohol. nih.govacs.org The reaction proceeds through an initial Knoevenagel condensation, which can occur without a catalyst due to the acidity of Meldrum's acid, followed by a cycloisomerization and fragmentation cascade. conicet.gov.aracs.org This one-pot process is highly efficient, creating two new rings and four new bonds with high stereoselectivity. nih.gov Another organocatalytic approach involves the Brønsted base-catalyzed activation of 5-substituted-furan-2(3H)-ones to generate dienolates, which can then participate in cycloaddition reactions. nih.gov
Table 2: Base-Mediated and Organocatalytic Syntheses
| Strategy | Catalyst/Base | Substrate(s) | Product Type | Key Transformation | Reference(s) |
|---|---|---|---|---|---|
| Base-Induced | Cs₂CO₃ | 2-Alkynylphenols | Benzo[b]furans | Intramolecular Cyclization | nih.govrsc.orgresearchgate.net |
| Organocatalytic | None (self-catalyzed) / Brønsted Base | Meldrum's acid, dienal, alcohol | Cyclopenta[b]furan-2-ones | Domino Reaction (Knoevenagel/Cycloisomerization) | conicet.gov.arnih.govacs.org |
Catalyst-Free Synthetic Protocols
In certain cases, the synthesis of furanone scaffolds can be accomplished without any catalyst, often relying on photochemical or thermal energy to drive the reaction. A key example is the photochemical rearrangement of cyclobutenones to form 5H-furanones. nih.gov This process, often carried out in a flow reactor, provides an efficient route to the furanone core. The reaction proceeds via photoexcitation of the cyclobutenone, leading to a ring-opening to a vinylketene intermediate, which subsequently cyclizes to the furanone product. This method highlights the potential of using light energy to construct these heterocyclic systems under mild and clean conditions. While specific catalyst-free thermal syntheses for the exact 4,5-Dihydro-6H-cyclopenta[b]furan-6-one are less common, thermal rearrangements and cyclizations are well-established principles in organic synthesis and represent a potential avenue for catalyst-free approaches.
Cycloaddition Reactions in the Synthesis of Cyclopenta[b]furan Scaffolds
Cycloaddition reactions are powerful bond-forming processes that allow for the rapid construction of cyclic and heterocyclic systems with high stereocontrol.
[3+2] Cycloaddition Reactions
The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a classic method for constructing five-membered heterocycles. In the context of furan synthesis, this reaction typically involves a 1,3-dipole reacting with a dipolarophile. A metal-free, base-catalyzed [3+2] cycloaddition has been developed for the synthesis of substituted furans, where propargylamines act as allenyl anion equivalents that react with aldehydes. rsc.org Oxidative cyclizations of 1,4- and 1,5-dienes mediated by permanganate (B83412) or osmium tetroxide are also believed to proceed through a concerted [3+2] cycloaddition mechanism to form the tetrahydrofuran (B95107) core. msu.edu While the Diels-Alder ([4+2] cycloaddition) is more common for six-membered rings, variations and tandem reactions involving furan and benzyne (B1209423) intermediates have been used to construct complex aromatic systems containing fused furans. wikipedia.orgnih.gov These cycloaddition strategies offer a convergent and often stereospecific route to the fundamental cyclopenta[b]furan skeleton.
[4+1] Cycloaddition Reactions
A prominent strategy for constructing five-membered rings, such as the cyclopentanone moiety in the target structure, is through cycloaddition reactions. The Pauson-Khand reaction, a formal [2+2+1] cycloaddition, stands out as a versatile method for synthesizing cyclopentenones from an alkyne, an alkene, and carbon monoxide, typically mediated by cobalt carbonyl complexes. nih.govwikipedia.org This reaction can be performed in both intermolecular and intramolecular fashions, with the latter being particularly effective for creating fused bicyclic systems. wikipedia.orgmdpi.com
The generally accepted mechanism commences with the formation of a dicobalt hexacarbonyl alkyne complex. wikipedia.orgnih.gov Subsequent coordination of the alkene is followed by a series of migratory insertions and reductive elimination to deliver the final α,β-cyclopentenone product. wikipedia.org While initially requiring stoichiometric amounts of cobalt, catalytic versions using various transition metals, including rhodium, have been developed. wikipedia.org For the synthesis of the 4,5-Dihydro-6H-cyclopenta[b]furan-6-one core, an intramolecular Pauson-Khand reaction would be employed, starting with an enyne substrate where the furan oxygen is tethered to the alkyne and the alkene is suitably positioned to facilitate the [2+2+1] cyclization. The regioselectivity is often predictable, with the most sterically demanding substituent on the alkyne typically ending up in the position alpha to the carbonyl group in the newly formed ring. nih.gov A hetero-Pauson-Khand reaction, where the alkene component is replaced by a carbonyl, can lead to the formation of γ-butyrolactones or fused butenolides, showcasing the versatility of this approach in creating related heterocyclic structures. mdpi.com
Inverse-Electron Demand Diels-Alder Reactions
The Inverse-Electron Demand Diels-Alder (IEDDA) reaction is a powerful cycloaddition strategy that contrasts with the normal Diels-Alder reaction by involving an electron-poor diene and an electron-rich dienophile. masterorganicchemistry.com This reversal of electronic requirements makes it highly suitable for synthesizing heterocyclic systems. nih.govnih.gov The reaction proceeds via a [4+2] cycloaddition, forming a six-membered ring, which can then undergo subsequent transformations to yield the desired product. nih.govsigmaaldrich.com
In the context of synthesizing cyclopentafuranone systems, a domino reaction sequence initiated by an IEDDA reaction is a viable approach. For instance, a coumarin-fused electron-deficient 1,3-diene can react with an enamine (an electron-rich dienophile) derived from a ketone like cyclopentanone. This process can proceed through a domino IEDDA/elimination/transfer hydrogenation sequence to afford cyclopenteno-fused dibenzopyranones, which are structurally analogous to the target molecule.
Commonly used electron-deficient dienes for IEDDA reactions include heterocyclic azadienes such as 1,2,4,5-tetrazines and 1,2,3-triazines. nih.govnih.gov These dienes react with dienophiles like enamines or enol ethers. The reaction of 1,2,4,5-tetrazines typically involves an initial [4+2] cycloaddition, followed by a retro-[4+2] cycloaddition that releases molecular nitrogen, leading to a dihydropyridazine (B8628806) intermediate which can then aromatize. nih.gov This strategy highlights the potential to construct complex ring systems through a programmed sequence of reactions initiated by the IEDDA cycloaddition.
Tandem and Cascade Reaction Sequences for Constructing the 4,5-Dihydro-6H-cyclopenta[b]furan-6-one Ring System
Tandem, domino, or cascade reactions offer a highly efficient approach to molecular complexity, as multiple chemical bonds are formed in a single operation without isolating intermediates. wikipedia.org These sequences are particularly valuable for constructing fused-ring systems like 4,5-Dihydro-6H-cyclopenta[b]furan-6-one.
Several catalytic systems have been developed to trigger such cascades:
Palladium and Platinum Catalysis: Transition metals like palladium and platinum are adept at initiating cascade cyclizations. For example, platinum catalysts can mediate a cascade cyclization/ring-expansion of 2-alkynyl-1-azaspiro[2.3]hexanes to produce 1,4,5,6-tetrahydrocyclopenta[b]pyrroles, demonstrating the assembly of a fused five-membered ring onto another ring system. nih.govcapes.gov.brrsc.org Similarly, rhodium(III)-catalyzed cascade C-H activation and annulation reactions can build complex polycyclic heteroaromatic molecules from simpler precursors. acs.org
Multi-component Reactions: These reactions combine three or more starting materials in a single pot to form a complex product. An indium-catalyzed three-component reaction of alkynyl enones, aldehydes, and secondary amines can produce highly substituted cyclopenta[c]furan derivatives through a sequence involving enamine generation and two subsequent cyclization steps.
Domino Sequences: A domino reaction can be initiated by a key bond-forming event. As mentioned previously, an Inverse-Electron Demand Diels-Alder (IEDDA) reaction can trigger a subsequent elimination and transfer hydrogenation to build a fused ring system. Another example is the tandem Michael addition/cyclization, where the conjugate addition of a nucleophile to an unsaturated system creates an intermediate that is perfectly poised for an intramolecular ring-closing reaction. buchler-gmbh.comorganic-chemistry.org
These strategies underscore the power of designing a reaction sequence where the formation of one chemical functionality directly leads to the next transformation, enabling the efficient construction of the target cyclopenta[b]furan-6-one core. wikipedia.org
Strategies Employing Specific Starting Materials for Cyclopenta[b]furan-6-one Core Synthesis
Utilization of Substituted Allomaltols
A novel photochemical pathway has been developed for the synthesis of 3a,6a-dihydroxy-4-methyl-2,3,3a,6a-tetrahydro-6H-cyclopenta[b]furan-6-one derivatives starting from readily accessible substituted allomaltols. bohrium.comresearchgate.net This UV-mediated approach is environmentally friendly and generates unique molecular architectures. bohrium.com
The core of this method relies on an Excited State Intramolecular Proton Transfer (ESIPT) process within the allomaltol structure. researchgate.net The key steps of the proposed mechanism are:
ESIPT-Promoted Contraction: Upon UV irradiation, the 3-hydroxy-4-pyranone moiety of the allomaltol derivative undergoes an ESIPT-induced photoreaction. bohrium.comresearchgate.net
Intermediate Formation: This leads to a ring contraction, forming a labile α-hydroxy-1,2-diketone intermediate. researchgate.netresearchgate.net
Intramolecular Trapping: A hydroxyl group strategically placed on a side chain of the allomaltol starting material then acts as an intramolecular nucleophile, attacking the diketone fragment to achieve the final cyclization and form the fused dihydroxy-tetrahydro-cyclopenta[b]furan-6-one ring system. bohrium.comresearchgate.net
This method represents the first instance of using a side-chain hydroxyl group to trap the photogenerated diketone intermediate, and the structure of a resulting photoproduct has been confirmed by X-ray diffraction analysis. bohrium.comresearchgate.net
Reactions Involving 1,3-Dicarbonyl Compounds and Unsaturated Aldehydes
The reaction between 1,3-dicarbonyl compounds and α,β-unsaturated aldehydes or ketones is a classic and powerful strategy for forming five- and six-membered rings. The synthesis of the cyclopenta[b]furan-6-one core can be envisioned through a tandem Michael addition-intramolecular cyclization sequence.
In this approach, a 1,3-dicarbonyl compound, such as a β-ketoester like ethyl 4-chloro-3-oxobutanoate, can act as the nucleophile. buchler-gmbh.com The reaction sequence typically proceeds as follows:
Michael Addition: The enolate of the 1,3-dicarbonyl compound, generated under basic conditions, undergoes a conjugate addition (Michael addition) to an α,β-unsaturated aldehyde or a related Michael acceptor like a nitroalkene. buchler-gmbh.comchemrxiv.org
Intramolecular Cyclization: The resulting intermediate, now containing both the dicarbonyl moiety and the remnant of the unsaturated system, is set up for an intramolecular cyclization. This can be an aldol-type condensation or a related nucleophilic attack to form the five-membered cyclopentanone ring fused to the furanone precursor. Organocatalysts, such as cupreine (B190981) base, have been shown to effectively promote the initial conjugate addition, leading to chiral tetronic acid derivatives, which are structurally related to furanones. buchler-gmbh.com
This strategy allows for the assembly of the core bicyclic system by forming two key carbon-carbon bonds in a sequential, one-pot process.
Reaction Mechanisms and Mechanistic Investigations Pertaining to 4,5 Dihydro 6h Cyclopenta B Furan 6 One Formation
Photochemical Reaction Pathways and Intermediate Formation
Photochemical methods offer a powerful tool for the synthesis of complex molecular architectures, often proceeding through highly reactive intermediates and pericyclic reactions. researchgate.net The formation of cyclopenta[b]furanones under photochemical conditions can involve key steps such as electrocyclization and sigmatropic shifts.
Electrocyclization reactions, a class of pericyclic reactions, are characterized by the formation of a sigma bond between the termini of a conjugated π-system, leading to a cyclic product. In the context of furan (B31954) derivatives, 6π-electrocyclization plays a pivotal role in the construction of the fused ring system.
The photochemical behavior of furan and its derivatives is complex, often leading to a mixture of products. netsci-journal.com Direct irradiation can induce isomerization, while sensitized reactions may yield cyclopropenyl derivatives. netsci-journal.com The formation of the cyclopenta[b]furanone ring system can be envisaged to proceed through a photochemically induced 6π-electrocyclization of a suitable precursor. This process involves the cyclic rearrangement of six π-electrons, leading to the formation of a new sigma bond and the fused bicyclic structure. The Woodward-Hoffmann rules govern the stereochemical outcome of these reactions.
Sigmatropic rearrangements are another class of pericyclic reactions that involve the migration of a sigma-bonded group across a π-system. wikipedia.org These rearrangements are classified by the order [i,j], which denotes the number of atoms over which the sigma bond migrates.
In the synthesis of furan derivatives, both nih.govnih.gov and nih.govnih.gov sigmatropic shifts have been observed. netsci-journal.com For instance, the irradiation of 2-cyanopyrrole, a related five-membered heterocycle, has been shown to involve a 1,3-sigmatropic shift. netsci-journal.com While direct evidence for sigmatropic shifts leading to 4,5-Dihydro-6H-cyclopenta[b]furan-6-one is specific to particular reaction pathways, the general propensity of furan systems to undergo such rearrangements under photochemical conditions is well-documented. researchgate.netnetsci-journal.com For example, a photochemical 1,2-sigmatropic rearrangement has been implicated in the transformation of certain furanocembranoids. researchgate.net The formation of various furan derivatives can also proceed through a nih.govnih.gov-sigmatropic rearrangement under thermal conditions. researchgate.net
Metal-Catalyzed Mechanistic Cycles
Transition metal catalysis provides a versatile and efficient platform for the synthesis of complex organic molecules, including fused heterocyclic systems like 4,5-Dihydro-6H-cyclopenta[b]furan-6-one. These reactions often proceed through well-defined catalytic cycles involving key elementary steps such as C-H activation, oxidative addition, and reductive elimination.
Rhodium(III)-catalyzed C-H activation has emerged as a powerful strategy for the synthesis of furans and other heterocycles. nih.gov In these reactions, a cationic Rh(III) species is typically the active catalyst. nih.gov The mechanism often involves the coordination of a directing group to the metal center, followed by the activation of a C-H bond to form a metallacyclic intermediate. This intermediate can then react with a coupling partner, such as an aldehyde or an imine, to form the desired product. nih.gov For instance, Rh(III)-catalyzed C-H annulation reactions have been utilized for the synthesis of various heterocyclic compounds. nih.gov Iridium-catalyzed C-H borylation of heteroarenes represents another important C-H functionalization method, where the regioselectivity is a key aspect of the mechanistic investigation. acs.org
| Catalyst System | Key Mechanistic Feature | Application | Reference |
|---|---|---|---|
| [Cp*RhCl2]2 / AgSbF6 | Cationic Rh(III) catalyzed C-H activation | Synthesis of furans and pyrroles | nih.gov |
| Iridium(I) precursor / tetramethylphenanthroline | C-H borylation of heteroarenes | Late-stage functionalization of complex molecules | acs.org |
Palladium-catalyzed cross-coupling reactions are fundamental in organic synthesis and often involve oxidative addition and reductive elimination as key steps. wikipedia.orglibretexts.org Oxidative addition is the process where a metal center's oxidation state and coordination number increase, while reductive elimination is the reverse process. wikipedia.orglibretexts.org
In the context of furan synthesis, a proposed mechanism for palladium-catalyzed reactions involves the initial coordination of a 2-alkenyl-1,3-diketone intermediate to the palladium catalyst. mdpi.com This is followed by a nucleophilic attack of the enolic oxygen onto the coordinated olefin, leading to the formation of a palladium-carbon bond. mdpi.com The catalytic cycle is completed by a step that regenerates the active palladium species. The synthesis of benzo[b]furans can be achieved through a palladium/copper-catalyzed cross-coupling followed by electrophilic cyclization. nih.gov The mechanism of oxidative addition can vary, with possibilities including concerted pathways or S(N)2-type mechanisms, depending on the substrate and reaction conditions. youtube.com
| Reaction Step | Description | Role in Catalytic Cycle | Reference |
|---|---|---|---|
| Oxidative Addition | Increases the oxidation state and coordination number of the metal center. | Initiates the catalytic cycle by activating the substrate. | wikipedia.orglibretexts.org |
| Reductive Elimination | Decreases the oxidation state of the metal center and forms the final product. | Terminates the catalytic cycle and releases the product. | wikipedia.orglibretexts.org |
Palladium-catalyzed reactions can also involve hydrogen shift mechanisms, which play a crucial role in determining the final product distribution. In the synthesis of highly substituted furans via sequential phosphine-palladium catalysis, a key step is the syn-β-hydride elimination from a dihydrofuran intermediate. nih.gov This elimination generates a 2-[furan-2(5H)-ylidene]acetate intermediate, which then aromatizes to the final furan product. nih.gov The stereospecificity of the β-hydride elimination is a critical factor in this process.
Cycloaddition Mechanism Elucidation
Cycloaddition reactions represent a powerful strategy for the construction of cyclic molecules like 4,5-Dihydro-6H-cyclopenta[b]furan-6-one. nih.gov These reactions are pivotal in synthetic chemistry for the direct assembly of cyclic frameworks. nih.gov
One key approach involves the use of furan-fused cyclobutanones (FCBs) as versatile four-carbon (C4) synthons in programmable [4+n]-cycloaddition reactions. nih.gov This method provides an atom-economic and modular route to furan-fused architectures. nih.gov For instance, a rhodium-catalyzed enantioselective [4+2]-cycloaddition of FCBs with imines can yield chiral furan-fused six-membered lactams. nih.gov Similarly, gold-catalyzed diastereoselective [4+4]-cycloaddition reactions with anthranils have been developed. nih.gov These cycloadditions typically proceed through a sequence involving C-C bond activation of the cyclobutanone (B123998) ring followed by the cycloaddition itself. nih.gov
Another relevant strategy is the Diels-Alder (D-A) reaction, a type of [4+2] cycloaddition, which is widely used for synthesizing six-membered rings. nih.gov In syntheses targeting related thiopyran derivatives, various dienes and dienophiles are employed. nih.gov For example, phosphonic-substituted dithioformates can react with dienes like cyclopentadiene (B3395910) to yield cycloadducts. nih.gov The efficiency and rate of intermolecular cycloadditions can be lower than intramolecular versions due to entropic factors. nih.gov
Photochemical reactions also offer a unique pathway for forming cyclopenta[b]furanone systems. A UV-mediated approach has been developed for the synthesis of 3a,6a-dihydroxy-4-methyl-2,3,3a,6a-tetrahydro-6H-cyclopenta[b]furan-6-one derivatives from substituted allomaltols. researchgate.net This method is based on an Excited-State Intramolecular Proton Transfer (ESIPT) that promotes the contraction of a 3-hydroxy-4-pyranone ring. This is followed by the intramolecular trapping of a photogenerated α-hydroxy-1,2-diketone intermediate, leading to the final fused-ring product. researchgate.net
Table 1: Examples of Cycloaddition Strategies for Fused Heterocycle Synthesis
| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Citation |
|---|---|---|---|---|
| [4+2] Cycloaddition | Furan-fused cyclobutanone, Imine | Rhodium complex | Chiral furan-fused lactam | nih.gov |
| [4+4] Cycloaddition | Furan-fused cyclobutanone, Anthranil | Gold complex | Furan-fused eight-membered lactam | nih.gov |
| Thio-Diels-Alder | Dithioformate, Cyclopentadiene | Lewis acid (optional) | Dihydrothiopyran derivative | nih.gov |
| Photochemical Cyclization | Substituted allomaltol | UV irradiation (e.g., 312 nm) | Tetrahydro-6H-cyclopenta[b]furan-6-one derivative | researchgate.net |
Acid- and Base-Catalyzed Reaction Mechanisms
Both acid and base catalysis play crucial roles in the formation of the cyclopenta[b]furanone core through intramolecular cyclization pathways.
Acid-Catalyzed Mechanisms: Acid-catalyzed reactions often involve the cycloisomerization of functionalized precursors. Gold(III) bromide, for example, has been used to catalyze the cycloisomerization of 2-alkynylcycloalk-2-enols, yielding structurally diverse fused furans under moderate conditions. organic-chemistry.org In a similar vein, gold catalysts combined with an N-iodosuccinimide (NIS) treatment can facilitate a tandem reaction involving electrophilic cyclization and a subsequent 1,2-migration to produce highly substituted furanones. organic-chemistry.org
Another powerful acid-catalyzed method is the Friedel-Crafts acylation. In the synthesis of related polyheterocyclic structures, polyphosphoric acid (PPA) is used to mediate intramolecular Friedel-Crafts acylation, leading to the formation of a new carbocyclic ring fused to a heterocyclic system. nih.gov Brønsted acid catalysis can also be employed to promote double bond isomerization, which is then followed by a Friedel-Crafts cyclization and dehydration to yield the final fused product. nih.gov
Base-Catalyzed Mechanisms: Base-induced intramolecular cyclization is a common and effective method for synthesizing furanone rings. organic-chemistry.org For instance, (4-aryl-2,4-dioxobutyl)methylphenylsulfonium salts can be treated with a base to undergo rapid intramolecular cyclization, affording 5-aryl-3(2H)-furanones in excellent yields under mild, ambient conditions. organic-chemistry.org
In the synthesis of related cyclopentafused pyridine (B92270) systems, cyclocondensation reactions are effectively promoted by base catalysts like sodium ethoxide or sodium methoxide. nih.gov The proposed mechanism for these reactions often begins with a Michael addition of a nucleophile (like propanedinitrile) to an α,β-unsaturated ketone. This is followed by an intramolecular nucleophilic attack, facilitated by the base, to complete the ring closure. nih.gov Tandem Michael addition and intramolecular cyclization sequences are also reported in the reaction of 4-halo-1,3-dicarbonyl compounds with alkynes, leading to 4-vinyl-3(2H)-furanones. researchgate.net
Proposed Reaction Intermediates and Transition States
The formation of the 4,5-Dihydro-6H-cyclopenta[b]furan-6-one ring system proceeds through various transient species, including specific reaction intermediates and transition states.
Proposed Reaction Intermediates:
α-Hydroxy-1,2-diketone Intermediate: In photochemical syntheses starting from allomaltol derivatives, a key proposed intermediate is an unstable α-hydroxy-1,2-diketone. researchgate.net This species is generated via photoinduced ring contraction and is subsequently trapped intramolecularly by a side-chain hydroxyl group to form the cyclopenta[b]furan-6-one core. researchgate.net
Enolate Intermediates: Base-catalyzed reactions frequently involve the formation of enolates. For example, the stepwise [2+2] cycloaddition between an enolate of a 4-halo-1,3-dicarbonyl compound and an alkyne has been identified as a pathway leading to side products in some furanone syntheses. researchgate.net
π-Allylpalladium Intermediate: In palladium-catalyzed ring-opening reactions of diazabicyclic olefins with 4-halo-1,3-dicarbonyl compounds, a π-allylpalladium intermediate is formed. This intermediate is then attacked by an active methylene (B1212753) species, leading to the eventual formation of a furanone-substituted cyclopentene. researchgate.net
Michael Adducts: In base-catalyzed cyclocondensation reactions, the initial step is often a Michael addition, which forms an adduct intermediate. This adduct then undergoes a base-facilitated intramolecular nucleophilic attack to form the heterocyclic ring. nih.gov
Rhodium Carbenoid Complex: For certain cyclization reactions involving diazo compounds, a rhodium carbenoid complex is proposed as the initial intermediate. This is followed by α-insertion and protonation to generate an alkenated intermediate that subsequently cyclizes. nih.gov
Transition States: The elucidation of specific transition state structures often requires sophisticated computational studies, such as Density Functional Theory (DFT) calculations. researchgate.net Such studies have been employed to understand the chemoselectivity and reaction pathways in the synthesis of furanone-fused systems. researchgate.net For instance, a comprehensive DFT study on the formation of a furanone fused to a pyridone revealed the dual role of a sodium tert-butoxide/toluene system, which influences both the initial addition step and the final cyclization. researchgate.net Similarly, DFT calculations have been used to investigate the chemical shifts of atoms in related cyclopenta[c]furan structures, correlating calculated values with experimental data to confirm the molecular structure. mdpi.com
Advanced Spectroscopic and Structural Elucidation Methodologies for 4,5 Dihydro 6h Cyclopenta B Furan 6 One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
One-Dimensional NMR (¹H, ¹³C) Techniques for Connectivity
One-dimensional (1D) NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for initial structural assessment. The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment (chemical shift), the number of neighboring protons (spin-spin splitting), and the number of protons of each type (integration). The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their functional group type.
For derivatives of 4,5-Dihydro-6H-cyclopenta[b]furan-6-one, such as (R)-3,3,6-trimethyl-3,3a,4,5-tetrahydro-1H-cyclopenta[c]furan, 1D NMR is instrumental in its identification. mdpi.com The absence of vinylic proton signals from the starting material and the appearance of new signals corresponding to methyl groups on sp³ carbons are key indicators of a successful cyclization reaction. mdpi.com The complete assignment of proton and carbon signals is achieved by combining 1D and 2D NMR data. mdpi.comresearchgate.net
Table 1: ¹H and ¹³C NMR Chemical Shifts for (R)-3,3,6-trimethyl-3,3a,4,5-tetrahydro-1H-cyclopenta[c]furan in CDCl₃ mdpi.com
| Atom No. | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
|---|---|---|---|---|
| 1 | 61.5 | 4.16 | bs | |
| 3 | 79.7 | - | - | - |
| 3a | 62.2 | 3.05 | bs | |
| 4 | 24.9 | 1.87 | dt | 12.6, 7.7 |
| 5 | 27.7 | 1.49 | m | |
| 6 | 142.3 | - | - | - |
| 7 | 128.2 | 2.77 | bs | |
| 8 (CH₃) | 21.8 | 1.29 | s | |
| 9 (CH₃) | 14.4 | 0.99 | s |
Data sourced from a study on a derivative compound. mdpi.com
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Through-Bond and Through-Space Correlations
While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons (²J or ³J coupling). It helps establish proton-proton connectivity pathways.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of directly attached carbons, allowing for the unambiguous assignment of carbon resonances based on their attached protons. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for piecing together the carbon skeleton, identifying quaternary carbons, and linking different spin systems. mdpi.comresearchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the other techniques which show through-bond correlations, NOESY reveals through-space proximity between protons. This is invaluable for determining stereochemistry and the three-dimensional conformation of a molecule. researchgate.net
Application of Advanced NMR Techniques (e.g., Microcryoprobe NMR, DNP-enhanced NMR)
When dealing with rare compounds or those isolated in very small quantities, advanced NMR technologies are required to overcome sensitivity limitations.
Microcryoprobe NMR: This technology involves cooling the NMR probe's detection coils and preamplifiers to cryogenic temperatures (around 20 K), which dramatically reduces thermal noise and can increase the signal-to-noise ratio by a factor of four to five, or even more for microprobes. researchgate.netbruker.com A modern 600 MHz NMR instrument equipped with a 1.7 mm MicroCryoProbe™ can perform structural elucidation on just a few micrograms of sample in a matter of hours. researchgate.net This makes it an ideal tool for analyzing natural products or low-abundance synthetic intermediates like 4,5-Dihydro-6H-cyclopenta[b]furan-6-one when sample amount is the limiting factor. bruker.com The use of small-volume (e.g., 30 µL) cryogenically cooled probes has become essential for the characterization of rare natural products at the nanomole scale. researchgate.netbruker.com
Dynamic Nuclear Polarization (DNP-enhanced NMR): DNP is a technique that dramatically enhances NMR signal intensity, sometimes by several orders of magnitude. uab.cat It works by transferring the high spin polarization of electrons from a stable radical polarizing agent to the surrounding nuclei via microwave irradiation at very low temperatures (around 100 K). uab.catresearchgate.net DNP enables the rapid acquisition of NMR spectra for insensitive nuclei like ¹³C and ¹⁵N at natural abundance, even in complex mixtures or solid-state samples. researchgate.netnih.gov This technique could be applied to solid-state samples of 4,5-Dihydro-6H-cyclopenta[b]furan-6-one or its derivatives to obtain high-quality ¹³C spectra without the need for isotopic labeling, providing crucial structural information that might otherwise be inaccessible. nih.gov
Mass Spectrometry (MS) in Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is primarily used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of a molecule. For a compound with the molecular formula C₇H₆O₂, like 4,5-Dihydro-6H-cyclopenta[b]furan-6-one, HRMS can distinguish its exact mass (122.0368) from other isobaric compounds with different elemental formulas. moldb.com
In the analysis of the derivative (R)-3,3,6-trimethyl-3,3a,4,5-tetrahydro-1H-cyclopenta[c]furan, HRMS (using ESI-TOF) was used to confirm its molecular formula. mdpi.com The experimentally measured mass was compared to the calculated mass, providing definitive evidence for the compound's elemental composition. mdpi.com
Table 2: HRMS Data for a Derivative of 4,5-Dihydro-6H-cyclopenta[b]furan-6-one mdpi.com
| Compound | Ion | Calculated m/z | Found m/z |
|---|
Data sourced from a study on a derivative compound. mdpi.com
Gas Chromatography-Mass Spectrometry (GC/MS) for Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC/MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for identifying individual components within a complex mixture. jocpr.com In a GC/MS analysis, the mixture is first vaporized and separated based on the components' boiling points and interactions with the GC column. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized and a mass spectrum is generated.
This technique would be highly effective for detecting 4,5-Dihydro-6H-cyclopenta[b]furan-6-one in a crude reaction mixture or a natural product extract. By comparing the retention time and the mass spectrum of an unknown peak with that of an authentic standard, a positive identification can be made. The NIST WebBook contains extensive libraries of mass spectra, and while a spectrum for the exact title compound is not listed, data for related structures like 5,6-Dihydro-3,6-dimethyl-benzo-[b]-furan-7(4H)-one are available and can aid in identifying characteristic fragmentation patterns for this class of compounds. nist.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental analytical technique for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation. For 4,5-Dihydro-6H-cyclopenta[b]furan-6-one, the key structural features—an α,β-unsaturated five-membered ketone, a dihydrofuran ring, and both sp² and sp³ hybridized C-H bonds—give rise to characteristic absorption bands in the IR spectrum.
The most prominent signal is the carbonyl (C=O) stretching vibration of the cyclopentanone (B42830) ring. Typically, a saturated five-membered ring ketone exhibits a C=O stretch at a higher frequency (around 1750 cm⁻¹) compared to a six-membered or acyclic ketone (1715 cm⁻¹) due to increased angle strain. pressbooks.pubyoutube.com However, in this molecule, the ketone is conjugated with the C=C double bond of the furan (B31954) ring. This conjugation allows for resonance, which imparts more single-bond character to the C=O bond, weakening it and lowering its stretching frequency to the range of 1685-1710 cm⁻¹. pressbooks.pubyoutube.com Other expected significant absorptions include the C=C stretching of the furan ring, the C-O-C stretching of the ether linkage, and C-H stretching from both the aromatic furan and the aliphatic cyclopentane (B165970) portions of the molecule. libretexts.org
The table below summarizes the expected characteristic IR absorption frequencies for the primary functional groups in 4,5-Dihydro-6H-cyclopenta[b]furan-6-one.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H (Furan Ring) | sp² C-H Stretch | 3100–3000 | Medium |
| C-H (Cyclopentane Ring) | sp³ C-H Stretch | 3000–2850 | Medium |
| C=O (α,β-Unsaturated Ketone) | C=O Stretch | 1710–1685 | Strong |
| C=C (Furan Ring) | C=C Stretch | 1600–1585 | Medium-Weak |
| C-O-C (Ether) | Asymmetric Stretch | 1250–1050 | Strong |
X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray diffraction (XRD) on single crystals provides unambiguous proof of molecular structure, delivering precise data on bond lengths, bond angles, and the three-dimensional arrangement of atoms. This technique is invaluable for confirming the constitution of newly synthesized compounds and understanding their packing in the solid state. While specific crystallographic data for the parent 4,5-Dihydro-6H-cyclopenta[b]furan-6-one is not widely published, analyses of closely related derivatives and analogs have been reported, demonstrating the power of this method.
For instance, the structure of photochemically synthesized derivatives, such as 3a,6a-dihydroxy-4-methyl-2,3,3a,6a-tetrahydro-6H-cyclopenta[b]furan-6-ones, has been unequivocally confirmed using X-ray analysis. Furthermore, detailed crystallographic studies have been performed on the sulfur analog, 4,5-Dihydro-cyclopenta[b]thiophen-6-one. nih.govresearchgate.net The analysis revealed that the thiophene-containing molecule is essentially planar and crystallizes with two similar molecules in the asymmetric unit. nih.govresearchgate.netdoaj.org The study detailed how intermolecular forces, including π-π stacking interactions and C-H···O hydrogen bonds, govern the packing of the molecules into columns within the crystal lattice. nih.govresearchgate.net This type of detailed structural information is critical for understanding solid-state properties and potential intermolecular interactions.
The table below presents representative crystallographic data based on the analysis of the related compound, 4,5-Dihydro-cyclopenta[b]thiophen-6-one, illustrating the type of parameters obtained from an XRD study. nih.govresearchgate.net
| Crystallographic Parameter | Reported Value for C₇H₆OS Analog |
|---|---|
| Chemical Formula | C₇H₆OS |
| Molecules per Asymmetric Unit (Z') | 2 |
| Molecular Planarity (RMS deviation) | Molecule 1: 0.0193 Å Molecule 2: 0.0107 Å |
| Inter-ring Inclination Angle | Molecule 1: 2.40 (13)° Molecule 2: 0.64 (13)° |
| Key Intermolecular Interaction | π-π stacking |
| Stacking Distance | 3.6542 (17) Å |
Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., Circular Dichroism, Optical Rotation)
For derivatives of 4,5-Dihydro-6H-cyclopenta[b]furan-6-one that are chiral, chiroptical techniques such as Circular Dichroism (CD) and optical rotation are essential for determining the absolute configuration of stereocenters. These methods measure the differential interaction of the molecule with left- and right-circularly polarized light, which is directly related to its three-dimensional structure.
Studies on steroid-fused 2,3-dihydrobenzo[b]furan derivatives, which share the core dihydrofuran heterocycle, have successfully established a helicity rule using CD spectroscopy. The helicity of the dihydrofuran ring, defined as either P (plus) or M (minus), dictates the sign of the Cotton effect observed in the CD spectrum. Research has shown that for these systems, a P-helicity conformation of the heteroring results in a negative Cotton effect, while an M-helicity conformation leads to a positive Cotton effect within the α-band. This empirical rule is so reliable that it has been used to revise the previously misassigned absolute configurations of other natural products, such as certain norneolignans.
This approach highlights how chiroptical spectroscopy can be a powerful, non-destructive tool for assigning the absolute stereochemistry of complex molecules containing the dihydrofuran chromophore, a key component of the title compound's framework.
| Heteroring Helicity | Observed Cotton Effect (α-band) | Inferred Absolute Conformation |
|---|---|---|
| P (Plus) | Negative | Defined by the specific stereochemical arrangement |
| M (Minus) | Positive | Defined by the specific stereochemical arrangement |
Synthetic Utility and Applications As a Chemical Intermediate
Role of 4,5-Dihydro-6H-cyclopenta[b]furan-6-one in the Synthesis of Complex Molecules
The inherent structural features of 4,5-dihydro-6H-cyclopenta[b]furan-6-one make it an attractive starting point for constructing intricate molecular frameworks. The fusion of the five-membered carbocycle and the heterocyclic furan (B31954) ring creates a rigid system that can be strategically manipulated to build larger, polycyclic structures.
The 4,5-dihydro-6H-cyclopenta[b]furan-6-one core is effectively employed as a precursor for the synthesis of various polyheterocyclic structures. nih.gov Its reactivity allows for the annulation of additional rings onto the bicyclic framework. For instance, synthetic strategies analogous to those used for similar ketones can be envisioned, such as intramolecular Friedel-Crafts acylations, to create tricyclic systems. nih.gov
Photochemical methods have also been developed for the synthesis of substituted tetrahydro-6H-cyclopenta[b]furan-6-one derivatives. researchgate.netbohrium.com These reactions, which proceed via an excited-state intramolecular proton transfer (ESIPT), can be used to generate complex polycyclic molecules in a single step from acyclic precursors. researchgate.net Furthermore, the general synthetic interest in heterocycle-fused cyclopentadienes and their corresponding metallocene complexes highlights the importance of this structural class in building larger, functional molecules. researchgate.net The related compound, 4,5-dihydro-cyclopenta[b]thiophen-6-one, has also been synthesized and structurally characterized, indicating the broader utility of this class of fused five-membered ring systems in constructing π-stacked columnar structures. nih.gov
Table 1: Examples of Polycyclic Systems Derived from Related Fused Ketones
| Starting Material Class | Reaction Type | Resulting Polycyclic Structure |
|---|---|---|
| 4,5,6,7-Tetrahydroindol-4-one | Intramolecular Friedel-Crafts Acylation | Tricyclic Indole Derivative |
| Substituted Allomaltols | Photochemical Cyclization | Substituted Tetrahydro-6H-cyclopenta[b]furan-6-ones |
The tetrahydrofuran (B95107) motif is a key structural component in a multitude of biologically active natural products. researchgate.net Consequently, synthetic intermediates that contain this ring system, such as derivatives of 4,5-dihydro-6H-cyclopenta[b]furan-6-one, are highly sought after in the field of total synthesis. Chemo-enzymatic strategies have been developed to produce chiral lactones from related bicyclic ketones, which serve as key building blocks for tetrahydrofuran-based natural products like showdomycin and goniofufurone. researchgate.net
While a direct total synthesis starting from the parent 4,5-dihydro-6H-cyclopenta[b]furan-6-one is not extensively documented, its structural elements are present in complex natural product families like the hamigerans, which feature a 6-7-5 tricyclic carbon skeleton. nih.gov The synthesis of these molecules often involves the construction of fused five- and seven-membered rings, highlighting the relevance of cyclopentanone-based building blocks. nih.gov The dihydro-β-agarofuran (DHβAF) sesquiterpenoids are another large family of natural products characterized by a tricyclic structure containing a tetrahydrofuran ring, whose synthesis has attracted considerable attention. nih.gov The development of synthetic routes to these complex molecules often relies on precursors that can be elaborated into the characteristic fused-ring system. nih.gov
Furan derivatives are recognized as important structural scaffolds in the design of pharmaceutical agents due to their presence in numerous natural products and their ability to act as versatile synthetic building blocks. nih.gov The 4,5-dihydro-6H-cyclopenta[b]furan-6-one framework can be considered a valuable starting point for creating novel pharmaceutical scaffolds. By modifying the core structure, libraries of compounds can be generated for screening against various biological targets.
For example, the synthesis of structurally related 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives has been reported. nih.govacs.org These compounds demonstrate the principle of using a fused cyclopentane (B165970) ring system as a template to build more complex, functionalized heterocyclic molecules with potential applications. nih.govacs.org The ability to introduce diverse substituents onto the core skeleton through various derivatization strategies allows for the fine-tuning of molecular properties, which is a key aspect of medicinal chemistry.
Derivatization Strategies and Functional Group Transformations of the 4,5-Dihydro-6H-cyclopenta[b]furan-6-one Core
The synthetic versatility of 4,5-dihydro-6H-cyclopenta[b]furan-6-one stems from the distinct reactivity of its two constituent rings. Both the cyclopentanone (B42830) moiety and the furan ring can be selectively modified, providing access to a wide range of derivatives.
The cyclopentanone portion of the molecule offers several avenues for functionalization. The carbonyl group and the adjacent α-carbons are the primary sites for chemical transformations.
Reactions at the Carbonyl Group: The ketone can undergo standard carbonyl chemistry. For example, it can be reduced to the corresponding alcohol, 4,5-dihydro-6H-cyclopenta[b]furan-6-ol, or undergo reductive amination to yield amines such as 5,6-dihydro-4H-cyclopenta[b]furan-6-amine. achemblock.com
Reactions at the α-Carbon: The carbon atoms adjacent to the ketone are susceptible to enolization and subsequent reaction with electrophiles. In analogous systems like 4,5,6,7-tetrahydroindol-4-ones, the ketone can be regioselectively α-formylated. nih.gov This can be followed by reaction with secondary amines to produce enaminoketones, which are versatile intermediates for constructing fused six-membered rings. nih.gov Another key reaction is the Knoevenagel condensation, where the cyclopentanone can react with aromatic aldehydes in the presence of a base to form diarylidene cyclopentanone derivatives. nih.gov Furthermore, allylation at the α-position followed by a Wacker-Tsuji oxidation can introduce a 1,4-diketone functionality, which is a precursor for Paal-Knorr type syntheses of fused five-membered heterocycles. nih.gov
Table 2: Selected Functional Group Transformations at the Cyclopentanone Moiety
| Reaction Type | Reagents | Product Functional Group |
|---|---|---|
| Reduction | e.g., NaBH₄ | Secondary Alcohol |
| Reductive Amination | e.g., NH₃, H₂, Catalyst | Primary Amine |
| α-Formylation | e.g., Ethyl formate, NaOMe | α-Formyl Ketone |
| Knoevenagel Condensation | Aromatic Aldehyde, Base | α,α'-Diarylidenecyclopentanone |
The furan ring provides an electron-rich aromatic system that can be modified, although its reactivity can be influenced by the fused cyclopentanone.
Construction of Substituted Furans: One of the most effective ways to obtain derivatives modified on the furan ring is to build the ring system with the desired substituents already in place. Multicomponent reactions offer a powerful tool for this purpose. For example, a diastereoselective three-component reaction between alkynyl enones, aldehydes, and secondary amines, catalyzed by indium, can produce highly substituted cyclopenta[c]furan derivatives in a single step. nih.gov
Electrophilic Substitution: While the fused electron-withdrawing cyclopentanone ring can deactivate the furan towards electrophilic substitution, such reactions are a hallmark of furan chemistry and remain a potential route for derivatization under appropriate conditions.
Cycloaddition Reactions: Furans can act as dienes in Diels-Alder reactions. This reactivity can be exploited to construct more complex polycyclic systems. For instance, cycloaddition with benzyne (B1209423) has been demonstrated on related cyclopenta[c]furan structures. nih.gov This strategy allows for the annulation of a benzene (B151609) ring onto the furan portion of the molecule.
Structure-Reactivity Relationship Studies of 4,5-Dihydro-6H-cyclopenta[b]furan-6-one Analogues
The reactivity of 4,5-dihydro-6H-cyclopenta[b]furan-6-one and its analogues is intrinsically linked to the electronic and steric properties of substituents on the bicyclic ring system. While specific studies on the parent compound are limited, a broader understanding can be gained by examining the structure-reactivity relationships of related furan and cyclopentenone derivatives.
The influence of substituents on the reactivity of aromatic and heterocyclic rings is a well-established principle in organic chemistry. lumenlearning.comlibretexts.orgmsu.edu Electron-donating groups generally increase the electron density of the ring system, making it more susceptible to electrophilic attack, while electron-withdrawing groups have the opposite effect. lumenlearning.com In the context of 4,5-dihydro-6H-cyclopenta[b]furan-6-one analogues, the introduction of substituents can modulate the reactivity of both the furan and cyclopentenone rings.
For instance, in electrophilic aromatic substitution reactions on benzene derivatives, a hydroxyl or methoxy (B1213986) group can increase the reaction rate by several orders of magnitude compared to unsubstituted benzene. msu.edu Conversely, a nitro group significantly deactivates the ring. msu.edu These principles can be extrapolated to the furan ring of cyclopenta[b]furanone analogues, where electron-donating substituents would be expected to enhance its reactivity towards electrophiles.
The reactivity of the cyclopentenone moiety is also sensitive to substitution. Enzymatic resolutions of 2-methyl-4-hydroxy-cyclopentenone have shown that the choice of solvent and the specific lipase (B570770) used can significantly impact reaction rates and enantioselectivity, highlighting the subtle interplay between the substrate's structure and the reaction environment. acs.org
Studies on spirobi-2(5H)-furanones, which share the furanone substructure, have demonstrated how halogen substituents influence their fragmentation patterns in mass spectrometry and their reactivity towards nucleophiles. researchgate.net This suggests that the introduction of halogens into the 4,5-dihydro-6H-cyclopenta[b]furan-6-one framework would likely have a profound impact on its chemical behavior.
The following table summarizes the general effects of different substituent types on the reactivity of related aromatic and heterocyclic systems, which can be considered analogous to the 4,5-dihydro-6H-cyclopenta[b]furan-6-one system.
| Substituent Type | General Effect on Ring Reactivity | Position Directing Effect (for electrophilic substitution) |
| Activating Groups (-OH, -OR, -NH2, Alkyl) | Increases reactivity towards electrophiles | Ortho, Para |
| Deactivating Groups (-NO2, -CN, -C=O, Halogens) | Decreases reactivity towards electrophiles | Meta (except for halogens which are Ortho, Para) |
It is important to note that while these general trends provide a useful framework, the specific reactivity of any given analogue of 4,5-dihydro-6H-cyclopenta[b]furan-6-one will be a result of the complex interplay of inductive and resonance effects, as well as steric factors. libretexts.org
Q & A
Q. What are the established synthetic routes for 4,5-Dihydro-6H-cyclopenta[b]furan-6-one?
Methodological Answer: The compound is typically synthesized via cyclization reactions. For example, intramolecular cyclization of α,β-unsaturated carbonyl precursors using acid catalysts (e.g., H₂SO₄ or p-TsOH) under reflux conditions. Ring-closing metathesis (RCM) with Grubbs catalysts has also been explored for similar bicyclic furan derivatives, though yields depend on substituent steric effects. Structural confirmation via single-crystal X-ray diffraction (SCXRD) is critical to validate the fused bicyclic framework .
Q. How is the structural integrity of 4,5-Dihydro-6H-cyclopenta[b]furan-6-one confirmed experimentally?
Methodological Answer: SCXRD is the gold standard for unambiguous structural determination. Key parameters include bond lengths (e.g., C–C distances in the cyclopentane ring averaging 1.54 Å) and dihedral angles to confirm planarity deviations. Complementary techniques like ¹H/¹³C NMR and IR spectroscopy help identify functional groups (e.g., lactone carbonyl at ~1750 cm⁻¹ in IR). For NMR, the deshielded carbonyl carbon typically appears at δ ~170 ppm in ¹³C spectra .
Q. What spectroscopic markers distinguish 4,5-Dihydro-6H-cyclopenta[b]furan-6-one from its tautomers?
Methodological Answer: Tautomerism is unlikely due to the rigid bicyclic structure. However, dynamic NMR experiments (e.g., variable-temperature ¹H NMR) can detect conformational flexibility. Key markers include the absence of exchange broadening in proton signals (e.g., cyclopentane CH₂ groups at δ ~2.5–3.0 ppm) and consistency in coupling constants (³JHH ~6–8 Hz for vicinal protons) .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of 4,5-Dihydro-6H-cyclopenta[b]furan-6-one in electrophilic substitutions?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to identify electron-deficient regions. For example, the lactone carbonyl and α-positions on the furan ring show high electrophilicity. Frontier molecular orbital (FMO) analysis (HOMO-LUMO gaps) further predicts regioselectivity in Diels-Alder reactions, where the compound acts as a dienophile .
Q. What strategies resolve discrepancies in reported bioactivity data for this compound?
Methodological Answer: Contradictions often arise from purity issues (e.g., residual solvents or byproducts). Validate purity via HPLC-MS (>95% area) and quantify bioactive impurities. For biological assays (e.g., antioxidant or anti-inflammatory), standardize protocols (e.g., DPPH radical scavenging at 517 nm or COX-2 inhibition IC₅₀ measurements) and include positive controls (e.g., ascorbic acid for antioxidants). Replicate studies across multiple cell lines to exclude cell-type-specific effects .
Q. How does the compound’s electronic structure influence its performance in photochemical reactions?
Methodological Answer: Time-Dependent DFT (TD-DFT) simulations reveal low-energy π→π* transitions (~250–300 nm) in UV-Vis spectra, making it a candidate for photoinduced electron-transfer reactions. Experimental validation involves irradiating the compound with UV light in the presence of electron donors (e.g., triethylamine) and monitoring intermediates via ESR spectroscopy for radical formation .
Q. What role does 4,5-Dihydro-6H-cyclopenta[b]furan-6-one play in multi-step natural product synthesis?
Methodological Answer: The bicyclic core serves as a precursor for terpenoid and flavanone derivatives. For example, diastereoselective alkylation at the α-position (using LDA/alkyl halides) generates chiral intermediates. Subsequent ring-opening/functionalization (e.g., ozonolysis or epoxidation) enables access to polycyclic scaffolds. Retrosynthetic analysis of similar compounds highlights its utility in constructing sp³-rich architectures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
